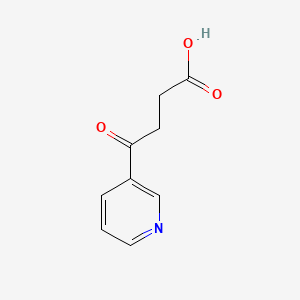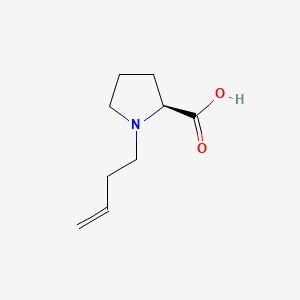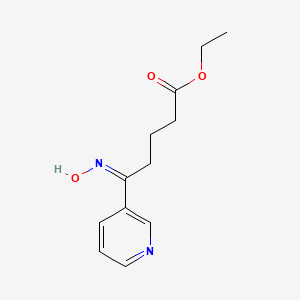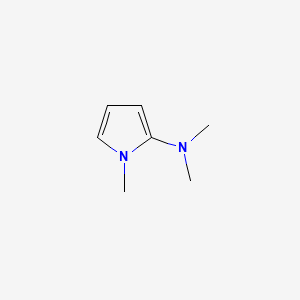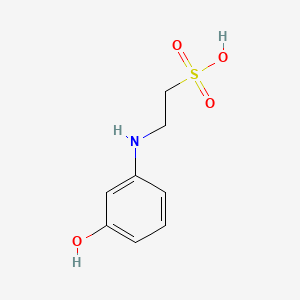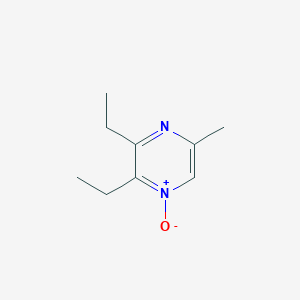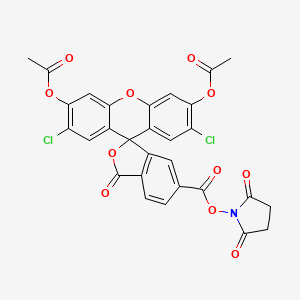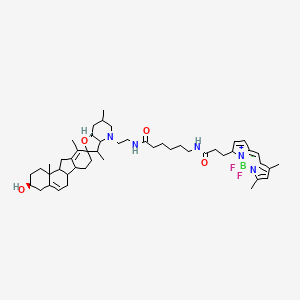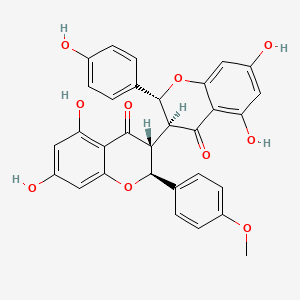
Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate, also known as Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate, is a useful research compound. Its molecular formula is C26H38FNO3Si and its molecular weight is 459.677. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research for the study of protein interactions and functions. Its unique structure allows for the modification of peptides and proteins, which can be pivotal in understanding protein dynamics and post-translational modifications .
Organic Synthesis
In organic synthesis, this molecule serves as an intermediate for the construction of more complex molecules. Its fluorophenyl group, in particular, is beneficial for creating targeted molecular interactions, which is essential in the development of pharmaceuticals .
Medicinal Chemistry
The compound’s pyridine ring makes it valuable in medicinal chemistry, where it’s used to synthesize compounds with potential therapeutic effects. Its ability to cross the blood-brain barrier makes it a candidate for neurological drug development .
Material Science
Due to its robust silicon-oxygen bond , it finds applications in material science, particularly in the development of silicon-based materials with enhanced properties for electronics and nanotechnology .
Analytical Chemistry
In analytical chemistry, it can be used as a derivatization agent for the detection of various substances within complex mixtures, improving the accuracy and sensitivity of analytical methods .
Bioconjugation Techniques
The compound is also used in bioconjugation techniques to attach biomolecules to various surfaces or to each other, which is crucial in the development of biosensors and diagnostic assays .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be explored for the development of new pesticides or herbicides, offering a way to enhance crop protection strategies .
Environmental Science
Lastly, in environmental science, this compound can be part of research into new methods for pollutant detection and removal, contributing to environmental monitoring and remediation efforts .
Propiedades
IUPAC Name |
methyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38FNO3Si/c1-16(2)23-20(15-31-32(9,10)26(5,6)7)21(18-11-13-19(27)14-12-18)22(25(29)30-8)24(28-23)17(3)4/h11-14,16-17H,15H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTRCCKIXXCAKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38FNO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662096 |
Source


|
| Record name | Methyl 5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate | |
CAS RN |
334933-44-7 |
Source


|
| Record name | Methyl 5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

